Nickel cyanide (Ni(CN)2), hydrate

Solubility product Aqueous stability Metal cyanides

Nickel(II) cyanide hydrate, commonly encountered as the tetrahydrate Ni(CN)₂·4H₂O (CAS 13477-95-7), is an apple-green crystalline solid belonging to the metal cyanide family. It exhibits exceptionally low aqueous solubility (Ksp ≈ 3.0 × 10⁻²³ at 25 °C) , making it resistant to dissolution under neutral pH conditions yet readily forming soluble tetracyanonickelate complexes in the presence of excess alkali cyanides.

Molecular Formula C2H2N2NiO
Molecular Weight 128.74 g/mol
Cat. No. B12293366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel cyanide (Ni(CN)2), hydrate
Molecular FormulaC2H2N2NiO
Molecular Weight128.74 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.O.[Ni+2]
InChIInChI=1S/2CN.Ni.H2O/c2*1-2;;/h;;;1H2/q2*-1;+2;
InChIKeyRYJDBHWFUNCZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Cyanide (Ni(CN)₂) Hydrate — Key Inorganic Compound for Electroplating, Catalysis, and Materials Synthesis


Nickel(II) cyanide hydrate, commonly encountered as the tetrahydrate Ni(CN)₂·4H₂O (CAS 13477-95-7), is an apple-green crystalline solid belonging to the metal cyanide family. It exhibits exceptionally low aqueous solubility (Ksp ≈ 3.0 × 10⁻²³ at 25 °C) , making it resistant to dissolution under neutral pH conditions yet readily forming soluble tetracyanonickelate complexes in the presence of excess alkali cyanides . The hydrate phase is thermally labile, losing its four water molecules at 200 °C . A landmark crystallographic study identified three distinct orthorhombic hydrated phases arising from variable stacking of polymeric [Ni(H₂O)₂Ni(CN)₄]∞ layers interleaved with non-coordinated water molecules [1], a structural feature that distinguishes it from structurally simpler metal cyanides. These properties underpin its use in nickel electroplating strike baths, as a catalyst precursor for carbonylation and polymerization reactions, and as a building block for double-metal cyanide (DMC) heterogeneous catalysts.

Why Nickel Cyanide Hydrate Cannot Be Replaced by Generic Metal Cyanides or Other Nickel Sources Without Compromising Function


Simple substitution of nickel cyanide hydrate with alternative metal cyanides (e.g., zinc cyanide) or with soluble nickel salts (e.g., nickel sulfate) frequently leads to divergent outcomes because the compound’s technological value resides not merely in its elemental composition but in its physical-chemical integration of hydration state, layered crystal architecture, and solubility-product-controlled ion release. Zinc cyanide (Ksp ≈ 8.0 × 10⁻¹²) is approximately 10¹¹ times more soluble, failing to provide the controlled, ultra-low Ni²⁺ activity required in processes that exploit nickel cyanide’s insolubility for selective metal recovery or slow release . Nickel sulfate, while widely used in Watts-type electroplating baths, cannot furnish the cyanide ligand necessary for forming the [Ni(CN)₄]²⁻ complex in strike solutions that promote adhesion on difficult substrates . Furthermore, anhydrous nickel cyanide lacks the coordinated and interlamellar water molecules that are essential for initiating cationic polymerizations—a property uniquely conferred by the hydrate phase [1]. These interdependent characteristics make Ni(CN)₂ hydrate functionally non-interchangeable with structurally or chemically similar compounds.

Quantitative Evidence Differentiating Ni(CN)₂ Hydrate from Closest Analogs and Alternatives


Ni(CN)₂ vs. Zn(CN)₂ — Aqueous Solubility Product (Ksp) Comparison at 25 °C

Nickel(II) cyanide hydrate (as the anhydrous Ni(CN)₂ solubility equivalent) exhibits a solubility product constant Ksp = 3.0 × 10⁻²³ at 25 °C, which is approximately 3.75 × 10¹⁰ times less soluble than zinc cyanide (Zn(CN)₂), whose Ksp = 8.0 × 10⁻¹² under identical conditions . This extreme difference means that in any aqueous process where controlled Ni²⁺ activity is critical—such as selective precipitation, environmental remediation, or sustained-release formulations—Ni(CN)₂ hydrate provides ionic nickel concentrations roughly three to four parts per trillion at saturation, versus the parts-per-billion regime characteristic of Zn(CN)₂-saturated solutions.

Solubility product Aqueous stability Metal cyanides

Thermal Dehydration Temperature — Ni(CN)₂·4H₂O vs. Zn(CN)₂ and Co(CN)₂

Nickel cyanide tetrahydrate undergoes dehydration at 200 °C with quantitative loss of its four lattice water molecules, followed by decomposition to metallic nickel and cyanogen gas upon further heating . In sharp contrast, zinc cyanide (Zn(CN)₂) decomposes at a much higher temperature of 800 °C [1], and cobalt(II) cyanide decomposes at approximately 300 °C . The 600 °C lower initial thermal event for Ni(CN)₂·4H₂O relative to Zn(CN)₂ enables mild low-temperature processing to generate anhydrous Ni(CN)₂ or, upon subsequent decomposition, finely divided metallic nickel.

Thermal analysis Dehydration Metal cyanide stability

Hydration-State-Dependent Polymerization Activity — Hydrated vs. Anhydrous Ni(CN)₂

Teyssie and co-workers demonstrated that the ability of nickel cyanide to initiate the polymerization of N-vinylcarbazole and certain vinyl ethers is critically dependent on its hydration state [1]. Hydrated Ni(CN)₂ (Ni(CN)₂·xH₂O) is an active initiator, whereas rigorously dried, anhydrous Ni(CN)₂ is catalytically inert under the same conditions. The activity is attributed to weak Brønsted acidity arising from residual water molecules coordinated to nickel cations at crystal edges. Monomers such as 4-methoxystyrene, which are less susceptible to cationic attack, fail to polymerize with either form, confirming the specificity of the hydration-mediated mechanism.

Polymerization catalysis Hydration state Cationic initiation

Unique Three-Phase Hydrate Architecture — Ni(CN)₂·xH₂O vs. Monophasic Metal Cyanides

X-ray diffraction and UV-visible spectroscopy studies by Mathey and Mazieres revealed that nickel cyanide hydrate exists as three distinct orthorhombic phases, all formulated as Ni(H₂O)₂Ni(CN)₄·yH₂O and differing only in the stacking arrangement of polymeric [Ni(H₂O)₂Ni(CN)₄]∞ layers and the content of non-coordinated interlamellar water [1]. Most other simple divalent metal cyanides—such as Zn(CN)₂, CuCN, and Co(CN)₂—crystallize in a single phase or adopt three-dimensional non-layered structures. The lamellar architecture and its interlamellar water content can be modulated by synthesis and aging conditions, enabling tunable interlayer gallery heights.

Crystal engineering Hydrate phases Layered materials

Catalytic Styrene Oxidation — Ni-Co Double Metal Cyanide vs. Cu-Co, Mn-Co, and Co-Co DMCs

In a family of hexacyanocobaltate-based double metal cyanides M₃[Co(CN)₆]₂ evaluated for styrene oxidation using tert-butyl hydroperoxide (TBHP) as oxidant, the Ni-Co DMC (M = Ni) achieved 85% monomer conversion at 75 °C and atmospheric pressure, with a product selectivity of 52% to styrene oxide and 47% to benzaldehyde [1]. The Cu-Co analog gave a higher conversion (95%), but the Mn-Co and Co-Co DMCs were markedly inferior, with conversions not exceeding 45%. Notably, the Ni-Co catalyst presents the smallest crystallite size and pore volume in the series, which correlates with its intermediate yet robust activity and distinct selectivity profile compared to the Cu variant.

Heterogeneous catalysis Double metal cyanides Styrene oxidation

Selective Cobalt-Nickel Separation via Differential Cyanide Complex Stability in Acid

A practical analytical and industrial separation method exploits the differential behavior of nickel and cobalt cyanide complexes in acidic media: cobalt forms a stable cobalticyanide complex [Co(CN)₆]³⁻ that remains in solution upon acidification, while the nickel cyanide complex readily decomposes, allowing precipitation of nickel species [1]. This behavior is quantified by the observable fact that, upon treatment with sodium hypobromite, nickel cyanide yields a black precipitate of hydrated nickel peroxide, whereas cobalt cyanide is oxidized to the soluble cobalticyanide, making the separation feasible at bench scale without specialized equipment.

Metal separation Cyanide complexes Analytical chemistry

High-Value Application Scenarios for Ni(CN)₂ Hydrate Based on Quantified Differentiation Evidence


Controlled Nickel Ion Release in Electroplating Strike Baths and Wastewater Remediation

Ni(CN)₂ hydrate’s ultra-low solubility (Ksp = 3.0 × 10⁻²³) makes it the material of choice for electroplating strike baths where a slow, sustained supply of Ni²⁺ ions is required to deposit a thin, adherent nickel layer on difficult substrates such as stainless steel and zinc die castings. Unlike zinc cyanide (Ksp = 8.0 × 10⁻¹²), which leaches Zn²⁺ at significantly higher rates, Ni(CN)₂ hydrate prevents uncontrolled metal ion surges that cause dendritic growth and poor adhesion . In environmental engineering, this insolubility minimizes nickel leaching from waste streams, reducing downstream treatment burden compared to more soluble nickel sources.

Low-Temperature Precursor for Anhydrous Ni(CN)₂ and Metallic Nickel Production

The dehydration of Ni(CN)₂·4H₂O at 200 °C—600 °C below the decomposition point of zinc cyanide (800 °C) [1]—enables the production of anhydrous nickel cyanide or, upon further decomposition, finely divided metallic nickel using mild thermal processing compatible with temperature-sensitive substrates or continuous flow reactors. This property is exploited in the fabrication of nickel nanoparticle-decorated carbon supports and in the synthesis of nickel-based coordination polymers where high-temperature treatments would degrade the organic ligand framework.

Hydration-State-Controlled Polymerization of N-Vinylcarbazole and Vinyl Ethers

Hydrated Ni(CN)₂ is a uniquely competent initiator for the cationic polymerization of N-vinylcarbazole and certain vinyl ethers, whereas anhydrous Ni(CN)₂ exhibits zero activity [2]. This strict hydration requirement means that laboratories and pilot plants must source and store Ni(CN)₂ in its hydrate form to retain catalytic function. The discovery that monomer scope is limited to those susceptible to cationic attack further positions this catalyst for niche polymer synthesis where living or controlled polymerization is not required but inexpensive metal-based initiation is desired.

Ni-Co Double Metal Cyanide Catalysts for Selective Styrene Oxidation

Ni(CN)₂ hydrate serves as the precursor to Ni₃[Co(CN)₆]₂ DMC catalysts that deliver 85% styrene conversion with 52% styrene oxide selectivity at 75 °C [3]. This performance is nearly twice that of Mn-Co and Co-Co DMCs (≤45% conversion) and provides a selectivity fingerprint distinct from Cu-Co DMCs (95% conversion, 64% styrene oxide). Industrial R&D groups developing selective oxidation processes can use this quantitative differentiation to select Ni-Co DMCs when the target product slate favors benzaldehyde co-production over exclusive styrene oxide formation, or when a balance of activity and selectivity is needed.

Quote Request

Request a Quote for Nickel cyanide (Ni(CN)2), hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.